molecular formula C13H17NO3 B14897762 4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid

4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid

Cat. No.: B14897762
M. Wt: 235.28 g/mol
InChI Key: UCZCRVLJNIJMEI-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid is a compound that belongs to the class of benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring fused with a butanoic acid moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the benzoxazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid include other benzoxazepine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a benzoxazepine ring with a butanoic acid moiety. This unique combination contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)butanoic acid

InChI

InChI=1S/C13H17NO3/c15-13(16)6-3-7-14-8-9-17-12-5-2-1-4-11(12)10-14/h1-2,4-5H,3,6-10H2,(H,15,16)

InChI Key

UCZCRVLJNIJMEI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2CN1CCCC(=O)O

Origin of Product

United States

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